
Licoflavone B
Vue d'ensemble
Description
La licoflavone B est un flavonoïde isoprénique dérivé des résidus de réglisse. Elle a été identifiée comme un composé doté d'activités biologiques significatives, notamment des propriétés anti-inflammatoires et antimicrobiennes. La this compound est particulièrement connue pour son potentiel dans le traitement de la rectocolite hémorragique en reconstruisant la barrière intestinale et en régulant le microbiote intestinal .
Applications De Recherche Scientifique
Licoflavone B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, particularly ulcerative colitis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Licoflavone B, an isoprene flavonoid derived from licorice residue, has been shown to have a beneficial effect on ulcerative colitis (UC) . The primary targets of this compound are the cells in the colon, specifically the colon cells involved in maintaining the integrity of the colonic barrier .
Mode of Action
This compound interacts with its targets by inhibiting colonic cell apoptosis and protecting the expression of occludin, claudin-1, and ZO-1 . These proteins are crucial for maintaining the integrity of the colonic barrier . By preserving these proteins, this compound helps to maintain the integrity of the colonic barrier, which is often compromised in conditions like UC .
Biochemical Pathways
This compound affects the MAPK pathway . The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By blocking this pathway, this compound exerts its anti-UC activity .
Pharmacokinetics
The fact that it shows efficacy when administered to mice suggests that it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of weight loss, disease activity index (DAI) increase, histological damage, and colonic inflammation in dextran sodium sulfate (DSS)-exposed C57BL/6 mice . Furthermore, this compound reshapes the microflora composition by suppressing harmful bacteria (Enterococcus et al.) and boosting beneficial microorganisms (Bacteroides et al.) .
Analyse Biochimique
Biochemical Properties
Licoflavone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme ATPase, which is essential for cellular energy metabolism . Additionally, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are critical components of the intestinal barrier . These interactions help preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of these proteins.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . This compound influences cell function by reshaping the composition of the intestinal microflora, suppressing harmful bacteria, and boosting beneficial microorganisms . Furthermore, it impacts cell signaling pathways, particularly the MAPK pathway, which plays a role in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules and inhibiting or activating enzymes. For example, it blocks the MAPK pathway, which is involved in the regulation of inflammatory responses . Additionally, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods. For instance, in a 14-day study, high doses of this compound significantly prevented weight loss, reduced disease activity index, and mitigated histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . These findings suggest that this compound has long-term effects on cellular function and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (120 mg/kg) have been shown to significantly prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice It is essential to determine the threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . Additionally, it affects the composition of the intestinal microflora, which plays a role in the metabolism of various compounds . These interactions influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of proteins such as occludin, claudin-1, and ZO-1 . These interactions help regulate the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to target specific compartments or organelles within cells. For instance, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are localized at the cell membrane and play a role in maintaining the integrity of the intestinal barrier . These interactions help direct this compound to specific subcellular compartments, enhancing its therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La licoflavone B peut être synthétisée par différentes méthodes, notamment l'utilisation de nanosponges et de compositions hydrosolubles. Une méthode implique la préparation de nanosponges de licoflavone à l'aide d'un agent de réticulation et de cyclodextrine. Les nanosponges sont ensuite combinées à la licoflavone pour améliorer son taux de dissolution et sa biodisponibilité . Une autre méthode consiste à créer une composition de licoflavone hydrosoluble en mélangeant la licoflavone avec un cosolvant, un solubilisant et un conservateur .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à partir de résidus de réglisse. Le processus comprend plusieurs étapes, telles que l'extraction, la purification et la formulation, afin de garantir une pureté et une biodisponibilité élevées du composé .
Analyse Des Réactions Chimiques
Types de réactions : La licoflavone B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés pour oxyder la this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire la this compound.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound dotés d'activités biologiques améliorées et de propriétés pharmacocinétiques améliorées .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.
Biologie : Étudiée pour ses effets sur les processus cellulaires et l'expression des gènes.
Médecine : Investigated for its potential in treating inflammatory diseases, particularly ulcerative colitis.
Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.
5. Mécanisme d'action
La this compound exerce ses effets par le biais de multiples mécanismes :
Activité anti-inflammatoire : Elle inhibe la voie MAPK, réduisant l'inflammation et prévenant l'apoptose des cellules coliques.
Activité antimicrobienne : La this compound perturbe la perméabilité de la membrane bactérienne et dissipe la force proton-motrice, conduisant à la mort des cellules bactériennes.
Protection de la barrière intestinale : Elle préserve l'expression de l'occludine, de la claudine-1 et de la ZO-1, maintenant l'intégrité de la barrière colique.
Comparaison Avec Des Composés Similaires
La licoflavone B est unique parmi les flavonoïdes en raison de sa structure isoprénique spécifique et de ses puissantes activités anti-inflammatoires et antimicrobiennes. Des composés similaires comprennent :
Licochalcone A : Connu pour ses propriétés antimicrobiennes et anti-inflammatoires.
Licochalcone C : Exhibe des activités biologiques similaires mais avec des cibles moléculaires différentes.
La this compound se distingue par sa double action sur l'inflammation et la régulation microbienne, ce qui en fait un candidat prometteur pour les applications thérapeutiques .
Propriétés
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVIKFETPAZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91433-17-9 | |
| Record name | Licoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)
![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)
![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)
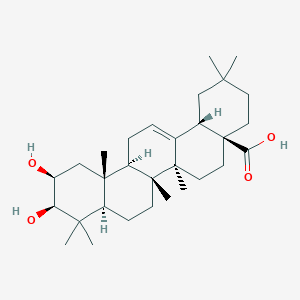


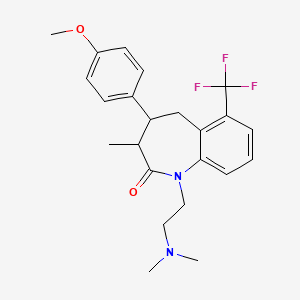

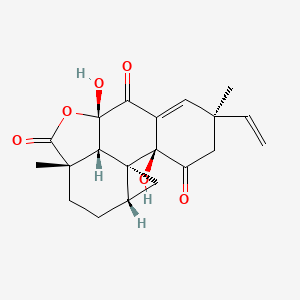
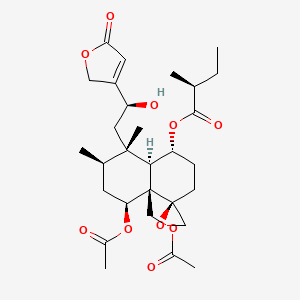

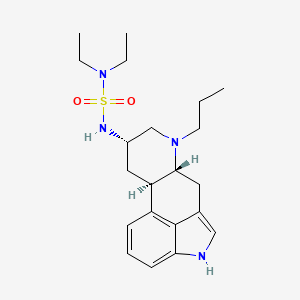
![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
